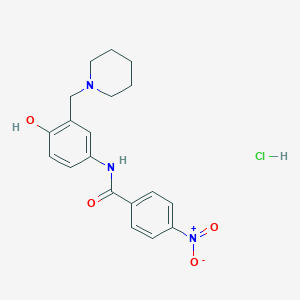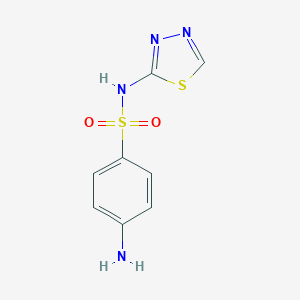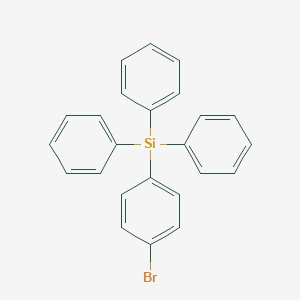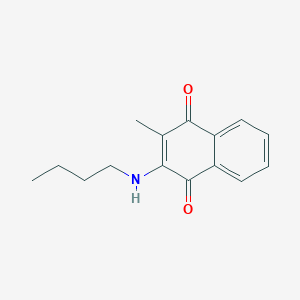
2-(Butylamino)-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-3-methylnaphthalene-1,4-dione, also known as BMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a naphthoquinone derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood. However, it has been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. The antiviral activity of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is thought to be due to its ability to inhibit viral replication.
Efectos Bioquímicos Y Fisiológicos
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have both biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins involved in antioxidant defense mechanisms. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has also been found to reduce the levels of certain inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have a protective effect on liver cells, suggesting that it may have potential applications in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have high purity and stability. However, there are also limitations to using 2-(Butylamino)-3-methylnaphthalene-1,4-dione in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, future research could focus on elucidating the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione, which could lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(Butylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been synthesized using different methods, and its mechanism of action is not fully understood. While 2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments, there are also limitations to using it. Future research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
2-(Butylamino)-3-methylnaphthalene-1,4-dione can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1,4-naphthoquinone and butylamine in the presence of a catalyst such as p-toluenesulfonic acid. This method yields 2-(Butylamino)-3-methylnaphthalene-1,4-dione in good yields and purity. Other methods involve the use of different amines or naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Propiedades
Número CAS |
18690-80-7 |
|---|---|
Nombre del producto |
2-(Butylamino)-3-methylnaphthalene-1,4-dione |
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
2-(butylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H17NO2/c1-3-4-9-16-13-10(2)14(17)11-7-5-6-8-12(11)15(13)18/h5-8,16H,3-4,9H2,1-2H3 |
Clave InChI |
NFFLYRHGZUIVAE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
SMILES canónico |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Sinónimos |
2-(BUTYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
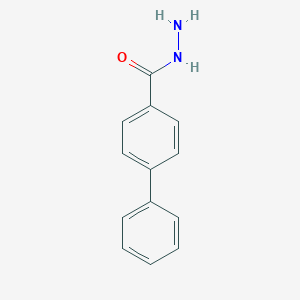
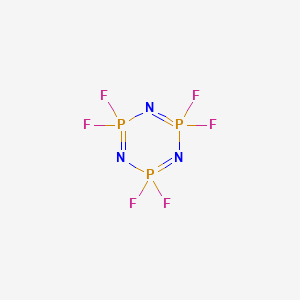
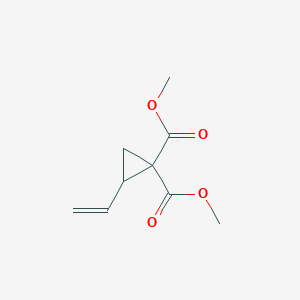
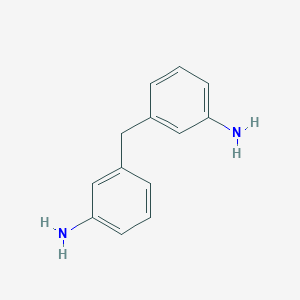
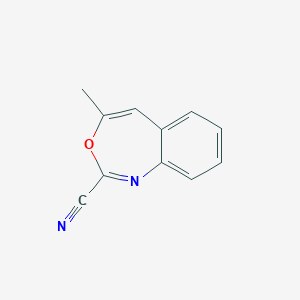
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
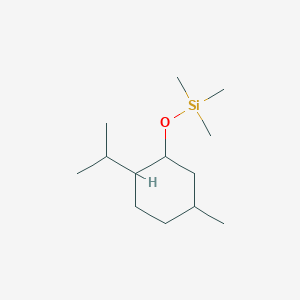
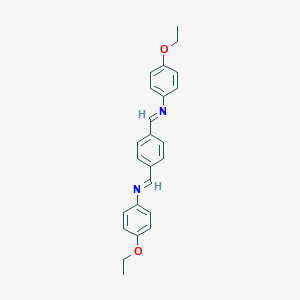
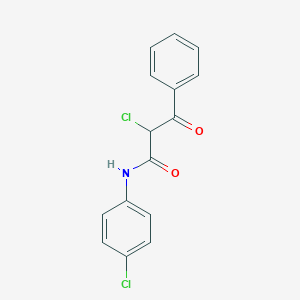
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
